BENZ(a)ANTHRACENE, 8-HEXYL-
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Overview
Description
BENZ(a)ANTHRACENE, 8-HEXYL-: is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C24H24 . This compound is characterized by the addition of a hexyl group at the 8th position of the benz[a]anthracene structure. Benz[a]anthracene itself is known for its presence in tobacco smoke and its carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZ(a)ANTHRACENE, 8-HEXYL- typically involves the alkylation of benz[a]anthracene. This can be achieved through Friedel-Crafts alkylation, where benz[a]anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of BENZ(a)ANTHRACENE, 8-HEXYL- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: BENZ(a)ANTHRACENE, 8-HEXYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert BENZ(a)ANTHRACENE, 8-HEXYL- to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the benz[a]anthracene ring system.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 8-HEXYL-. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
BENZ(a)ANTHRACENE, 8-HEXYL- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of BENZ(a)ANTHRACENE, 8-HEXYL- involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols . These intermediates can bind to DNA and proteins, causing mutations and other cellular damage . The molecular targets and pathways involved in these processes include DNA adduct formation, oxidative stress, and activation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Benz[a]anthracene: The parent compound, known for its carcinogenic properties and presence in tobacco smoke.
Benzo[b]phenanthrene: Another PAH with a similar structure but different biological and chemical properties.
Uniqueness: BENZ(a)ANTHRACENE, 8-HEXYL- is unique due to the presence of the hexyl group, which alters its physical and chemical properties compared to its parent compound and other similar PAHs. This modification can affect its solubility, reactivity, and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
63019-34-1 |
---|---|
Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
8-hexylbenzo[a]anthracene |
InChI |
InChI=1S/C24H24/c1-2-3-4-5-9-18-11-8-12-20-17-24-21(16-23(18)20)15-14-19-10-6-7-13-22(19)24/h6-8,10-17H,2-5,9H2,1H3 |
InChI Key |
MEKZGSBPYQRPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Origin of Product |
United States |
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